molecular formula C16H11BrF2N2OS B1461046 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol CAS No. 1105189-96-5

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol

Cat. No.: B1461046
CAS No.: 1105189-96-5
M. Wt: 397.2 g/mol
InChI Key: FHOHHRQJPNQIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol ( 1105189-96-5) is an organic compound with the molecular formula C 16 H 11 BrF 2 N 2 OS and a molecular weight of 397.24 g/mol . This bromophenyl- and difluoromethoxyphenyl-substituted imidazole thiol derivative is supplied as a high-purity material for research and development purposes. As a specialized chemical building block, it is primarily of interest in medicinal chemistry and drug discovery research for the synthesis and exploration of novel bioactive molecules . The compound's structure features both a bromophenyl group and a difluoromethoxyphenyl group attached to an imidazole-2-thiol core, making it a potential intermediate in the development of pharmaceutical candidates. Researchers can utilize this compound in various early-stage investigations, including but not limited to, hit-to-lead optimization and structure-activity relationship (SAR) studies. It is strictly for research use only and is not intended for diagnostic or therapeutic applications, nor for human use. For laboratory use only by trained professionals. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

4-(4-bromophenyl)-3-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrF2N2OS/c17-11-3-1-10(2-4-11)14-9-20-16(23)21(14)12-5-7-13(8-6-12)22-15(18)19/h1-9,15H,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOHHRQJPNQIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, a thioether linkage, and a difluoromethoxy substituent, contributing to its unique pharmacological profile. The molecular formula is C₁₅H₁₁BrF₂N₂S, with a molecular weight of approximately 331.23 g/mol. Its structure can be represented as follows:

5 4 bromophenyl 1 4 difluoromethoxy phenyl 1H imidazole 2 thiol\text{5 4 bromophenyl 1 4 difluoromethoxy phenyl 1H imidazole 2 thiol}

Antimicrobial Properties

One of the most notable activities of this compound is its anti-virulence effect against Pseudomonas aeruginosa, a pathogen notorious for its biofilm formation and resistance to antibiotics. The compound inhibits quorum-sensing regulated virulence functions by targeting the MvfR regulator, which is vital for the pathogenicity of this bacterium. This mechanism suggests that the compound can enhance the efficacy of conventional antibiotics by reducing bacterial virulence.

Antitumor Activity

Research has indicated that derivatives of imidazole compounds exhibit promising antitumor properties. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cells. The mechanism involved the induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2 .

Study 1: Anti-Virulence Activity

A study focused on the anti-virulence activity of similar imidazole derivatives found that compounds with structural similarities to this compound effectively reduced biofilm formation in Pseudomonas aeruginosa. The study emphasized the importance of structural components in enhancing anti-virulence effects.

Study 2: Anticancer Activity

In another investigation, compounds related to this compound exhibited IC₅₀ values ranging from 10.96 µM to 75.87 µM against various cancer cell lines. Notably, one derivative showed stronger inhibition potency than established chemotherapeutics like 5-FU and MTX . This research highlights the potential for developing new anticancer agents based on imidazole derivatives.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamideContains bromophenyl and thioacetamideAnti-virulence against Pseudomonas
1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-1H-imidazoleSimilar imidazole structure with difluoromethoxy groupPotential anti-cancer properties
5-bromo-N-(4-methylthiazol-2-yl)benzamideContains thiazole and amide functionalitiesAntimicrobial activity

Scientific Research Applications

Biological Activities

  • Anti-Virulence Agent :
    • This compound has been shown to inhibit quorum-sensing regulated virulence functions in Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance and biofilm formation. The specific target for this activity is the MvfR regulator, crucial for the pathogenicity of this bacterium.
  • Potential Anti-Cancer Properties :
    • Derivatives of imidazole compounds are often explored for their anticancer properties. The unique structural components of 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting proliferation .
  • Anti-Inflammatory Effects :
    • Compounds with imidazole rings are also noted for their anti-inflammatory effects. The presence of the thioether group may further enhance these properties, making it a candidate for treating inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Step 1 : Formation of the imidazole ring through cyclization reactions.
  • Step 2 : Introduction of the thioether linkage via nucleophilic substitution.
  • Step 3 : Functionalization of the bromophenyl and difluoromethoxy groups to enhance biological activity.

The synthetic routes are designed to maximize yield and purity while allowing for modifications that could improve biological efficacy.

Case Study 1: Anti-Virulence Activity in Pseudomonas aeruginosa

In a study examining various imidazole derivatives, this compound exhibited significant inhibition of biofilm formation and virulence factor production in Pseudomonas aeruginosa. This highlights its potential as a novel therapeutic agent against infections caused by this pathogen.

CompoundActivityTarget
This compoundAnti-virulenceMvfR regulator in Pseudomonas aeruginosa
Other imidazole derivativesVariousMultiple bacterial targets

Case Study 2: Anticancer Potential

Research has indicated that similar imidazole-based compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The unique structure of this compound may provide enhanced potency compared to traditional chemotherapeutics .

Cancer Cell LineCompound TestedResult
MCF-7Imidazole derivativeInduced apoptosis
HeLaImidazole derivativeInhibited proliferation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (Position) CAS Number Molecular Weight Key Differences References
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol 4-Methylphenyl (N1) 89542-66-5 357.26 g/mol Methyl group reduces lipophilicity; lower metabolic stability vs. difluoromethoxy.
5-(4-Bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione 4-Chlorophenyl (N1); thione (S) 1105190-16-6 379.68 g/mol Thione (C=S) vs. thiol (C-SH); altered reactivity and hydrogen-bonding capacity.
5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol Alkyl chain (N1) 1509906-60-8 439.34 g/mol Alkyl substituent increases solubility but may reduce target affinity.
5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazole Additional sulfanyl group (C2) 1226455-72-6 505.35 g/mol Sulfanyl group enhances steric bulk; potential for improved binding but higher metabolic complexity.
1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol Allyl group (N1) 1105189-77-2 309.20 g/mol Allyl group introduces reactivity (e.g., Michael addition) for further derivatization.

Structural and Functional Analysis

Substituent Effects on Lipophilicity and Bioavailability

  • The difluoromethoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the methyl (logP ~3.0) and chloro (logP ~3.2) analogs, favoring membrane penetration . However, the fluorinated group may introduce metabolic vulnerabilities, such as oxidative defluorination .
  • Thiol vs. Thione : The thiol group (-SH) in the target compound enables nucleophilic reactions and metal chelation, critical for enzyme inhibition (e.g., IMPDH targeting), whereas the thione (C=S) in CAS 1105190-16-6 lacks this reactivity .

Biological Activity and Target Binding

  • highlights that imidazole-2-thiol derivatives are synthesized as IMPDH inhibitors. The difluoromethoxy group may enhance binding to IMPDH’s hydrophobic pocket compared to smaller substituents like methyl .
  • The chlorophenyl-thione analog (CAS 1105190-16-6) shows reduced activity in preliminary screens due to weaker hydrogen bonding with active-site residues .

Synthetic Accessibility

  • The target compound’s synthesis involves coupling 4-(4-bromophenyl)-1H-imidazole-2-thiol with a difluoromethoxy-phenyl electrophile under basic conditions, a method shared with other N1-substituted analogs .
  • Allyl and alkyl derivatives (e.g., CAS 1509906-60-8) are synthesized via nucleophilic substitution but require purification to remove byproducts from alkyl halide precursors .

Crystallographic and Stability Considerations X-ray data from related compounds (e.g., ) indicate that aryl substituents influence planarity. Thiol oxidation to disulfides is a stability concern for the target compound, necessitating inert storage conditions, whereas thione analogs (e.g., CAS 1105190-16-6) are more stable .

Q & A

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Modify the imidazole core with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity. Replace bromophenyl with bioisosteres (e.g., thiophene) to assess steric tolerance. In vivo pharmacokinetic studies (e.g., CYP450 metabolism) guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol
Reactant of Route 2
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.